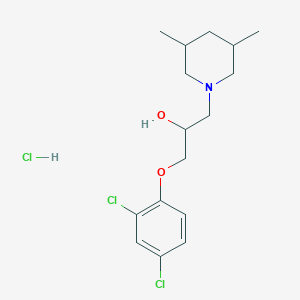

![molecular formula C19H20ClN3O5S2 B2557216 N-{2-(4-乙酰哌嗪基)-1-[(4-氯苯基)磺酰基]-2-氧代乙基}-2-噻吩基甲酰胺 CAS No. 1025032-45-4](/img/structure/B2557216.png)

N-{2-(4-乙酰哌嗪基)-1-[(4-氯苯基)磺酰基]-2-氧代乙基}-2-噻吩基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

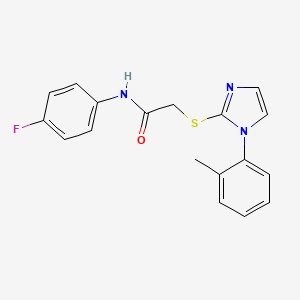

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, while the sulfonyl group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like the sulfonyl group might make the compound soluble in polar solvents .科学研究应用

选择性和强效 5-HT(1B/1D) 拮抗剂

- 一项研究重点介绍了作为强效和选择性 5-HT(1B/1D) 拮抗剂的新类似物的合成和药理学评估,有助于 N-哌嗪基苯基双苯甲酰胺和双苯磺酰胺的构效关系 (SAR) 研究。这些化合物在 5-HT(1B/1D) 拮抗特性的功能性体外测试中显示出显着效果,表明在神经科学研究和涉及血清素受体的疾病治疗中具有潜在应用 (Liao 等,2000)。

抗肿瘤和抗菌活性

- 合成了新型苯磺酰胺衍生物,并评估了其对 HepG2 和 MCF-7 细胞系的体外抗肿瘤活性。这些化合物表现出优异的抗肿瘤活性,表明它们作为癌症治疗候选物的潜力 (Fahim 和 Shalaby,2019)。

- 另一项研究合成了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,显示出抗烟草花叶病毒活性,突出了它们在开发抗病毒剂中的用途 (Chen 等,2010)。

磺酰胺的合成和机械合成

- 研究了铁(III) 介导的烯胺与亚硫酸钠和亚硫酸锂的氧磺酰化,描述了生物相关 β-酰胺砜的合成,证明了磺酰胺衍生物在合成化学中的多功能性 (Kramer 等,2019)。

- 机械化学首次应用于合成磺酰-(硫代)脲,包括已知的抗糖尿病药物,展示了一种制备磺酰胺类药物的创新方法,具有潜在的环境和效率效益 (Tan 等,2014)。

未来方向

作用机制

Target of Action

The primary target of N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh) in the brain. In AD, reduced levels of ACh contribute to cognitive decline and memory impairment .

Mode of Action

- N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide acts as a competitive and non-competitive mixed-type inhibitor of AChE. By binding to the active site of AChE, it prevents the breakdown of ACh, thereby increasing its availability in the synaptic cleft. This leads to enhanced cholinergic neurotransmission and improved cognitive function .

Biochemical Pathways

- The compound modulates the cholinergic neurotransmitter system by inhibiting AChE. This pathway plays a crucial role in learning, memory, and cognition. By preserving ACh levels, N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]thiophene-2-carboxamide helps mitigate cognitive decline in AD .

Pharmacokinetics

- The compound is absorbed after administration. It distributes to the brain, where it interacts with AChE. Metabolism occurs, possibly involving liver enzymes. Elimination pathways include renal and hepatic routes.

Result of Action

- Increased ACh levels enhance cholinergic signaling, supporting memory and cognitive function. Neuronal communication improves, potentially slowing AD progression .

Action Environment

- Factors such as pH, temperature, and co-administered drugs can influence the compound’s stability and efficacy. Understanding these conditions is crucial for optimizing treatment .

属性

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S2/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWFWCLTHKKXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)

![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)

![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2557150.png)